2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)
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Overview
Description
2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) typically involves the reaction of 2-aminophenol with decane-1,10-diyl dibromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
similar benzoxazole derivatives are often synthesized using scalable processes involving continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antibacterial, antifungal, and anticancer activities.
Materials Science: Used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) is not fully understood. similar benzoxazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. These interactions can lead to the inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]imidazole-2,1-diyl)diacetic acid
- 2,2’-(Pyridine-2,6-diyl)bis(benzo[d]oxazole)
Uniqueness
2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) is unique due to its specific decane-1,10-diyl linker, which imparts distinct physicochemical properties and biological activities compared to other benzoxazole derivatives. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
143786-38-3 |
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Molecular Formula |
C24H30N4O2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[10-(5-amino-1,3-benzoxazol-2-yl)decyl]-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C24H30N4O2/c25-17-11-13-21-19(15-17)27-23(29-21)9-7-5-3-1-2-4-6-8-10-24-28-20-16-18(26)12-14-22(20)30-24/h11-16H,1-10,25-26H2 |
InChI Key |
GBOSXKGRZJYBAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)CCCCCCCCCCC3=NC4=C(O3)C=CC(=C4)N |
Origin of Product |
United States |
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